molecular formula C16H15NO4 B8747556 4-Methoxycarbonyl-2'-methoxybenzanilide

4-Methoxycarbonyl-2'-methoxybenzanilide

Cat. No.: B8747556
M. Wt: 285.29 g/mol
InChI Key: RHHDHTNLPRVKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonyl-2'-methoxybenzanilide is a chemical compound for research use only, not for diagnostic or therapeutic applications. It belongs to a class of benzanilide derivatives, which are of significant interest in medicinal chemistry and biochemical research. While the specific properties of this compound require further characterization, structurally similar molecules have demonstrated valuable biological activities. For instance, modified aromatic compounds with methoxycarbonyl groups have been developed as unique inhibitors with enhanced effects compared to their parent compounds, showing significant potential in regulating inflammatory mediators . Furthermore, other methoxy-substituted benzanilide derivatives are commonly listed in chemical catalogs as building blocks for drug discovery and pharmaceutical development, indicating the general utility of this chemical class in synthesizing novel bioactive molecules . Researchers may find 4-Methoxycarbonyl-2'-methoxybenzanilide useful as a synthetic intermediate or for exploring structure-activity relationships in the development of new therapeutic agents.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 4-[(2-methoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-14-6-4-3-5-13(14)17-15(18)11-7-9-12(10-8-11)16(19)21-2/h3-10H,1-2H3,(H,17,18)

InChI Key

RHHDHTNLPRVKIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Benzanilide Family

4'-Methoxybenzanilide
  • Structure : Lacks the methoxycarbonyl group but features a single methoxy group at the 4'-position of the anilide ring.
  • Synthesis : Similar to 4-Methoxycarbonyl-2'-methoxybenzanilide, benzanilides are often synthesized via condensation of substituted benzoyl chlorides with substituted anilines. For example, describes the reaction of 4-bromo-4′-methoxybenzanilide with p-anisidine in dry DCM under nitrogen atmosphere .
4-Bromo-4′-methoxybenzanilide
  • Structure : Substitutes the methoxycarbonyl group with a bromine atom at the 4-position of the benzoyl ring.
  • Electronic Effects : Bromine is electron-withdrawing, increasing the electrophilicity of the carbonyl group compared to methoxycarbonyl derivatives. This impacts reactivity in cyclization or nucleophilic substitution reactions .
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7)
  • Structure : Replaces the anilide ring with a benzothiazole moiety bearing a 6-methoxy group.
  • Biological Relevance: Benzothiazoles are known for antimicrobial and antitumor activities. The methoxy groups may enhance binding to biological targets, though the benzothiazole ring introduces distinct electronic and steric effects compared to benzanilides .

Functional Group Analogs

4-(Methoxycarbonyl)phenylacetic Acid
  • Structure : Features a methoxycarbonyl group attached to a phenylacetic acid backbone.
  • Reactivity : The free carboxylic acid group enables salt formation or esterification, contrasting with the stable amide linkage in benzanilides. This compound may serve as a precursor for prodrugs or polymer synthesis .
Methyl 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Structure : Contains a methoxycarbonyl group on a dihydropyridone ring.
  • Applications : Such heterocycles are intermediates in synthesizing pharmaceuticals. The conjugated system here offers different redox properties compared to benzanilides .

Data Tables: Key Comparative Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Notable Reactivity
4-Methoxycarbonyl-2'-methoxybenzanilide C₁₆H₁₅NO₄ 4-COOCH₃ (benzoyl), 2'-OCH₃ (anilide) Not reported Base-sensitive cyclization
4'-Methoxybenzanilide C₁₄H₁₃NO₂ 4'-OCH₃ (anilide) Not reported Electrophilic substitution
4-Methoxybenzamide C₈H₉NO₂ 4-OCH₃ (benzamide) 164–167 Amide hydrolysis
4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide C₁₆H₁₄N₂O₃S 4-OCH₃ (benzamide), 6-OCH₃ (benzothiazole) Not reported DNA intercalation

Preparation Methods

Substituted Benzaldehyde Condensation

The palladium-mediated coupling of substituted benzaldehydes with ammonia water and amines serves as a foundational method for constructing the benzanilide backbone. In one protocol, 4-methoxybenzaldehyde (0.05 mmol) reacts with ammonia water (0.2 mmol) in the presence of Pd nanoparticles (2.0 mg) under a hydrogen atmosphere at room temperature. The reaction proceeds via imine intermediate formation, followed by hydrogenation to yield the primary amine. Subsequent acylation with 2'-methoxybenzoic acid derivatives introduces the methoxycarbonyl moiety.

Key parameters include:

  • pH control : Optimal reactivity occurs at pH 2.0, minimizing side reactions such as over-oxidation.

  • Solvent system : Aqueous phases mixed with ethyl acetate enhance solubility of intermediates while facilitating extraction.

Catalytic Hydrogenation of Nitriles

An alternative route involves the reduction of 4-methoxybenzonitrile using H₃N·BH₃ in tetrahydrofuran (THF) with tetraethylsilane as a co-catalyst. This method achieves 70% yield after 8 hours at room temperature, producing 4-methoxybenzylamine, which is subsequently acylated with 2'-methoxybenzoyl chloride. Nuclear magnetic resonance (NMR) data corroborate structural integrity, with characteristic signals at δ = 3.72 ppm (OCH₃) and δ = 7.24 ppm (aromatic protons).

Nucleophilic Acyl Substitution via Isatoic Anhydride

Aniline-Derived Coupling Reactions

Isatoic anhydride serves as a versatile precursor for benzanilide synthesis. Reaction with 3-methylaniline in toluene at 100°C for 12 hours generates 2-amino-N-(m-tolyl)benzamide, a structural analog. Transposing this methodology, 4-methoxycarbonyl-2'-methoxybenzanilide is synthesized by substituting 2-methoxyaniline and introducing a methoxycarbonyl group via post-functionalization.

Critical considerations :

  • Temperature : Elevated temperatures (70–100°C) accelerate ring-opening of isatoic anhydride but risk decarboxylation.

  • Workup protocols : Silica gel chromatography with petroleum ether/ethyl acetate (6:1) effectively isolates the product while minimizing polar impurities.

Copper-Mediated Cross-Coupling

Reductive Amination Strategies

Iron-Mediated Reduction

Aqueous ethanol solutions containing iron powder and NH₄Cl reduce nitro intermediates to amines at 90°C. Applied to 4-nitro-2'-methoxybenzanilide, this method affords 4-amino-2'-methoxybenzanilide, which is subsequently acylated with methyl chloroformate to install the methoxycarbonyl group.

Advantages :

  • Cost-effectiveness : Iron powder is inexpensive compared to noble metal catalysts.

  • Scalability : Reactions proceed efficiently at gram-scale without significant yield loss.

Borane-Tetrahydrofuran Complexes

BH₃·THF reduces ketone intermediates to secondary alcohols, which are oxidized to carbonyl groups post-amination. This stepwise approach circumvents over-reduction issues prevalent in single-step methodologies.

Analytical Validation and Characterization

Spectroscopic Confirmation

¹H NMR and ¹³C NMR spectra provide definitive evidence of successful synthesis. For instance, the methoxycarbonyl group resonates at δ = 167.5 ppm in ¹³C NMR, while the 2'-methoxy aromatic protons exhibit coupling constants of J = 8.0 Hz. Mass spectrometry (FAB-MS) further confirms molecular ion peaks at m/z 313 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm achieves baseline separation of 4-methoxycarbonyl-2'-methoxybenzanilide from synthetic byproducts. Retention times typically range from 12.5 to 13.2 minutes under isocratic conditions (acetonitrile:water = 60:40).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Palladium catalysis70–853–8High regioselectivityPd cost; sensitive to pH
Isatoic anhydride56–8212–24Modular substrate scopeRequires anhydrous conditions
Reductive amination65–755–8Scalable; minimal byproductsMulti-step synthesis

Industrial-Scale Considerations

Solvent Recovery Systems

Ethyl acetate and toluene are recovered via fractional distillation, reducing environmental impact and production costs.

Catalyst Recycling

Palladium nanoparticles immobilized on magnetic supports enable reuse across 5–7 cycles without significant activity loss .

Q & A

What are the optimal synthetic routes for 4-Methoxycarbonyl-2'-methoxybenzanilide, and how do reaction conditions influence yield and purity?

Methodological Answer:
A two-step synthesis is typically employed: (1) coupling 2'-methoxybenzoic acid with 4-methoxycarbonylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction pH, temperature, and solvent polarity significantly affect yield. For example, acidic hydrolysis of similar benzanilides under reflux with 6M HCl achieves 90% cleavage efficiency . Basic conditions (e.g., NaOH) may lead to carboxylate salt formation, reducing purity .

How can computational modeling predict the reactivity of 4-Methoxycarbonyl-2'-methoxybenzanilide in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density distributions at the methoxycarbonyl and amide groups. Parameters like Fukui indices identify electrophilic sites prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using the SMD continuum approach. Validation against experimental data (e.g., NIST’s thermodynamic databases for analogous benzoic acid derivatives) ensures accuracy .

What spectroscopic techniques are most effective for characterizing the structural integrity of 4-Methoxycarbonyl-2'-methoxybenzanilide?

Methodological Answer:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies methoxy protons (δ 3.8–3.9 ppm) and amide NH (δ 8.2 ppm). 13^{13}C NMR confirms carbonyl carbons (amide C=O at ~168 ppm, methoxycarbonyl at ~170 ppm).
  • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}).
  • MS : High-resolution ESI-MS validates molecular ion ([M+H]+^+) and fragmentation patterns. Cross-referencing with libraries (e.g., ATR standard indices) ensures specificity .

What strategies resolve contradictions in reported biological activity data for benzanilide derivatives like 4-Methoxycarbonyl-2'-methoxybenzanilide?

Methodological Answer:
Discrepancies often arise from hydrolysis products or impurities. For example, acidic cleavage of the amide bond yields 2-methoxybenzoic acid and 4-aminophenol, which may confound bioactivity assays . Mitigation strategies include:

  • HPLC-PDA : Verify compound integrity pre-assay.
  • Controlled Hydrolysis Studies : Compare bioactivity before/after hydrolysis under standardized conditions (e.g., pH 7.4 buffer at 37°C).
  • Dose-Response Curves : Identify non-linear effects caused by degradation byproducts.

How does the choice of solvent affect the stability of 4-Methoxycarbonyl-2'-methoxybenzanilide during long-term storage?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF stabilizes the amide bond but may introduce hygroscopic degradation.
  • Chlorinated Solvents : Dichloromethane minimizes hydrolysis but requires desiccants (e.g., molecular sieves).
  • Storage Conditions : Store at –20°C in amber vials with PTFE-lined caps to prevent photodegradation and moisture ingress .

What are the challenges in elucidating the metabolic pathways of 4-Methoxycarbonyl-2'-methoxybenzanilide using in vitro models?

Methodological Answer:

  • Hydrolysis Dominance : Liver microsomes (e.g., human S9 fraction) predominantly hydrolyze the amide bond, masking secondary metabolites. Use CYP450 inhibitors (e.g., 1-aminobenzotriazole) to isolate oxidative pathways.
  • Analytical Sensitivity : LC-HRMS detects low-abundance metabolites (e.g., hydroxylated derivatives). Compare fragmentation patterns with synthetic standards (e.g., 4-methoxy-3-methylbenzaldehyde derivatives) .

What analytical methods are recommended for quantifying trace impurities in 4-Methoxycarbonyl-2'-methoxybenzanilide samples?

Methodological Answer:

  • HPLC-DAD/ELSD : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient elution). Detect impurities at 254 nm.
  • LC-MS/MS : MRM transitions for common byproducts (e.g., unreacted 2'-methoxybenzoic acid, m/z 151→107).
  • Limits of Quantification (LOQ) : ≤0.05% w/w achievable via calibration with spiked standards .

How can kinetic studies be designed to investigate the temperature-dependent degradation of 4-Methoxycarbonyl-2'-methoxybenzanilide in aqueous solutions?

Methodological Answer:

  • Pseudo-First-Order Conditions : Excess buffer (pH 7.4) at 25–60°C. Monitor degradation via UV-Vis (amide bond loss at 220 nm).
  • Arrhenius Plot : Calculate activation energy (Ea_a) from rate constants (k) at multiple temperatures.
  • Degradation Products : Isolate via SPE (C18 cartridges) and characterize by NMR to confirm hydrolysis pathways .

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